molecular formula C19H26ClN3O2 B14452858 Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride CAS No. 75348-39-9

Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride

Katalognummer: B14452858
CAS-Nummer: 75348-39-9
Molekulargewicht: 363.9 g/mol
InChI-Schlüssel: JRORSHYWFVAVDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride is a chemical compound with a complex structure that includes nicotinamide, diethylaminoethoxy, and o-tolyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Analyse Chemischer Reaktionen

Types of Reactions

Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome but often include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the functional groups involved .

Wissenschaftliche Forschungsanwendungen

Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in treating certain diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can affect various cellular processes, including enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotinamide: A simpler compound with similar biological activity.

    6-(2-Diethylaminoethoxy)-N-(o-tolyl)-nicotinamide: A closely related compound with slight structural differences.

    Nicotinamide Hydrochloride: A related compound with different chemical properties.

Uniqueness

Nicotinamide, 6-(2-diethylaminoethoxy)-N-(o-tolyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications.

Eigenschaften

CAS-Nummer

75348-39-9

Molekularformel

C19H26ClN3O2

Molekulargewicht

363.9 g/mol

IUPAC-Name

6-[2-(diethylamino)ethoxy]-N-(2-methylphenyl)pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C19H25N3O2.ClH/c1-4-22(5-2)12-13-24-18-11-10-16(14-20-18)19(23)21-17-9-7-6-8-15(17)3;/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,23);1H

InChI-Schlüssel

JRORSHYWFVAVDS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.